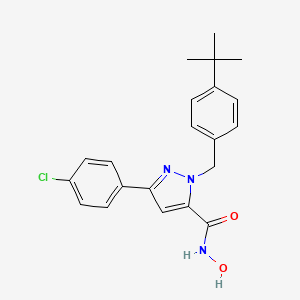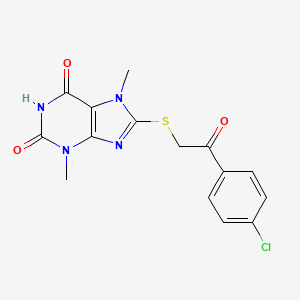
8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as Thio-DADMe-Immucillin A, is a potent inhibitor of the enzyme human purine nucleoside phosphorylase (hPNPase). It is a synthetic compound that has shown promising results in scientific research for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione serves as a precursor in the synthesis of various heterocyclic systems. For instance, it's used in creating fused purine-2,6-diones, a class of compounds that have been synthesized for various research applications. A specific example includes the synthesis of new thiadiazepino-purine ring systems (Hesek & Rybár, 1994).
Biological Activity Studies
This compound has been explored in the context of biological activity, particularly in relation to its derivatives. For example, derivatives of purine-2,6-dione have been evaluated for their receptor affinity and pharmacological effects, such as antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
The synthesis of new derivatives from 8-Chlorotheophylline, a related compound, has been studied, with the derivatives being tested for antimicrobial activity. This highlights the potential of these compounds in antimicrobial research (Abdul-Reda & Abdul-Ameer, 2018).
Construction of Complex Heterocyclic Systems
There's research focusing on the construction of penta- and hexacyclic heterocyclic systems using derivatives of this compound. These synthetic pathways are significant in the development of complex organic compounds for various applications (Dotsenko et al., 2012).
Impurity Characterization
The compound's derivatives are also useful in the characterization of impurities present in related compounds like 8-chlorotheophylline, demonstrating its utility in analytical chemistry (Desai et al., 2011).
Synthesis of Selenium and Sulfur-containing Derivatives
There's interest in synthesizing new derivatives containing selenium and sulfur. These derivatives, based on purine-2,6-dione, have potential applications in various fields of chemistry and biochemistry (Gobouri, 2020).
Receptor Affinity Research
Research has also been conducted on the affinity of derivatives of this compound for various receptors, contributing to our understanding of their potential therapeutic applications (Żmudzki et al., 2015).
Photolysis Studies
The compound's derivatives have been studied under photolysis to create novel derivatives of pentoxifylline, an ambident chromophore. This research contributes to our understanding of photochemistry in drug synthesis (Han et al., 2008).
Intermolecular Interaction Analysis
Detailed quantitative analysis of intermolecular interactions in derivatives of this compound has been performed, providing insights that could be applied in the design of new materials (Shukla et al., 2020).
Propiedades
IUPAC Name |
8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-19-11-12(20(2)14(23)18-13(11)22)17-15(19)24-7-10(21)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLZGGSMJKXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

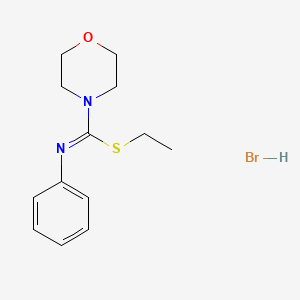
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2434596.png)
![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2434599.png)
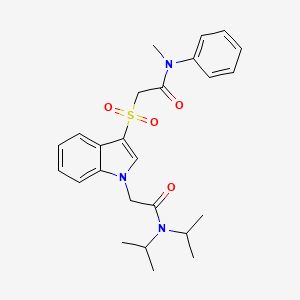
![6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2434601.png)
![2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B2434602.png)
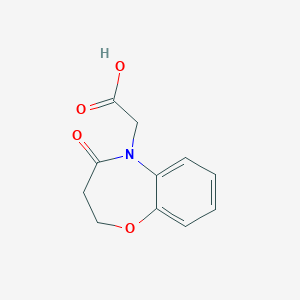
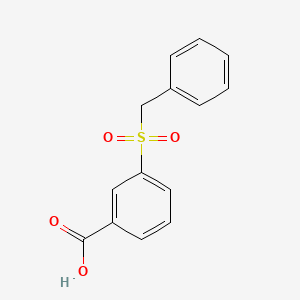
![3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2434609.png)
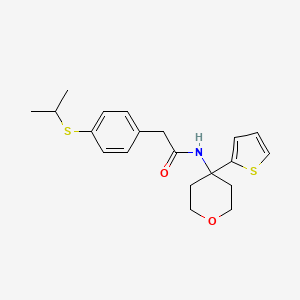
![N-[4-[(E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide](/img/structure/B2434611.png)

![2-Methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2434613.png)
